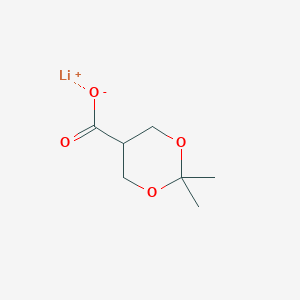

Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate is a chemical compound with the molecular formula C7H11LiO4 It is known for its unique structure, which includes a lithium ion coordinated to a 2,2-dimethyl-1,3-dioxane-5-carboxylate ligand

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate typically involves the reaction of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid with a lithium-containing reagent. One common method is to react the acid with lithium hydroxide in an appropriate solvent under controlled temperature conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process would also involve rigorous quality control measures to meet industry standards.

Análisis De Reacciones Químicas

Types of Reactions

Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: The lithium ion can be substituted with other cations in the presence of appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like sodium chloride or potassium bromide can facilitate cation exchange.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or other reduced forms.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate features a unique dioxane ring structure that contributes to its reactivity and utility in synthesis. The compound's molecular formula is C9H16O4 with a molecular weight of approximately 188.22 g/mol. Its structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Organic Synthesis

This compound is utilized as a versatile building block in the synthesis of complex organic molecules. It serves as an intermediate in various chemical reactions such as:

- Esterification : The compound can be used to form esters through reactions with alcohols.

- Nucleophilic Substitution : It can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Cyclization Reactions : The dioxane ring facilitates cyclization processes that are crucial for synthesizing cyclic compounds.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its derivatives have shown promise in:

- Anticancer Activity : Certain analogs have demonstrated inhibitory effects on cancer cell lines, suggesting potential use as anticancer agents .

- Anti-inflammatory Properties : Research indicates that derivatives may possess anti-inflammatory effects, contributing to their therapeutic potential .

Biochemical Research

The compound plays a role in biochemical studies due to its reactivity and ability to interact with biological molecules:

- Enzyme Substrate : It has been investigated as a substrate for various enzymes, including those involved in metabolic pathways. This interaction can provide insights into enzyme mechanisms and metabolic processes .

- Inhibition Studies : Some studies have focused on its ability to inhibit specific enzyme activities, which can impact cellular functions and signal transduction pathways .

Case Study 1: Anticancer Activity

A study published in Nature demonstrated that this compound analogs inhibited the proliferation of MDA-MB-231 breast cancer cells with IC50 values indicating significant cytotoxicity. Flow cytometry analysis revealed that these compounds induced apoptosis in cancer cells at concentrations as low as 30 μM .

Case Study 2: Enzyme Interaction

Research published in Biochemistry highlighted the compound's interaction with penicillin acylase. The study showed that this compound could act as a substrate for this enzyme, facilitating the production of biologically relevant compounds through enzymatic catalysis .

Comparative Analysis of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Used in esterification and cyclization reactions |

| Medicinal Chemistry | Potential therapeutic applications | Anticancer and anti-inflammatory properties |

| Biochemical Research | Interaction with enzymes and metabolic pathways | Substrate for penicillin acylase |

Mecanismo De Acción

The mechanism by which Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The lithium ion plays a crucial role in modulating the activity of enzymes and other proteins. The dioxane ring structure may also contribute to its reactivity and binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): Known for its use in organic synthesis as a versatile intermediate.

1,3-Dioxolane: Used as a solvent and in polymer chemistry.

1,3-Dioxane: Similar in structure but with different chemical properties and applications.

Uniqueness

Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate is unique due to the presence of the lithium ion, which imparts distinct chemical and physical properties

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate (Li-DMD) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with Li-DMD, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

This compound can be synthesized through various methods involving the reaction of lithium salts with dioxane derivatives. The characterization of Li-DMD typically involves techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm its structure and purity.

The biological activity of Li-DMD is attributed to its interaction with various molecular targets. Notably, it has been studied for its effects on cell viability, apoptosis induction, and antimicrobial properties. The following sections detail these aspects.

Cell Viability and Cytotoxicity

Li-DMD has shown varying degrees of cytotoxicity across different cell lines. In a study assessing its effects on cancer cell lines, Li-DMD exhibited an IC50 value indicating significant cytotoxicity against certain types of cancer cells. The following table summarizes the IC50 values observed in different studies:

Apoptosis Induction

Li-DMD has been shown to induce apoptosis in cancer cells through various pathways. Flow cytometry analyses have demonstrated that treatment with Li-DMD leads to an increase in Annexin V-positive cells, indicating early apoptosis. The extent of apoptosis varies depending on the concentration and duration of exposure:

This suggests that Li-DMD may activate intrinsic apoptotic pathways by modulating signaling cascades involved in cell survival.

Antimicrobial Activity

Li-DMD has also been evaluated for its antimicrobial properties against various bacterial strains. It exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) are summarized below:

These findings indicate that Li-DMD may serve as a potential antimicrobial agent, particularly in treating infections caused by resistant strains.

Case Studies

Several studies have explored the biological effects of Li-DMD in more detail:

- Anticancer Activity : A study demonstrated that Li-DMD significantly inhibited the proliferation of HeLa and A549 cells, with comparable efficacy to established chemotherapeutic agents like cisplatin . The selectivity index for these cell lines was notably high, suggesting a favorable therapeutic window.

- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinity of Li-DMD to key proteins involved in cancer progression, such as topoisomerase II beta and Gyrase B from E. coli. These interactions suggest that Li-DMD may act as a competitive inhibitor, disrupting essential cellular processes .

Propiedades

IUPAC Name |

lithium;2,2-dimethyl-1,3-dioxane-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4.Li/c1-7(2)10-3-5(4-11-7)6(8)9;/h5H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYVTRKMVFXBRA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1(OCC(CO1)C(=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11LiO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.